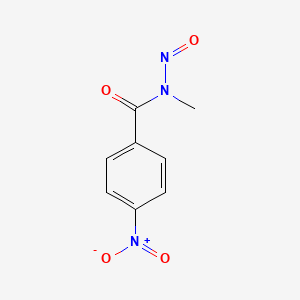

Benzamide, N-methyl-4-nitro-N-nitroso-

Description

Contextualization within N-Nitrosamide Chemistry

N-nitrosamides are a class of organic compounds with the general structure R(CO)N(R')NO. They are distinct from the more widely known N-nitrosamines, as the presence of the carbonyl group adjacent to the nitrosated nitrogen significantly influences their chemical reactivity. usp.org This structural feature makes N-nitrosamides generally more chemically reactive and unstable than N-nitrosamines. usp.org The chemistry of N-nitrosamides encompasses a diverse range of compounds, including N-nitrosoureas, N-nitrosocarbamates, and N-nitrosoguanidines. wikipedia.org These compounds are known for their role as alkylating agents, a property that has been harnessed in various synthetic applications.

Significance of N-Methyl-4-nitro-N-nitrosobenzamide in Contemporary Organic Chemistry

While specific research on N-methyl-4-nitro-N-nitrosobenzamide is limited, its structure suggests significant potential in contemporary organic chemistry. The presence of the N-nitrosoamide functionality makes it a potential precursor for the generation of reactive intermediates, such as diazonium ions or carbocations, under specific conditions. wikipedia.org Furthermore, the 4-nitro group, a strong electron-withdrawing substituent, is expected to modulate the reactivity of the N-nitroso group and the aromatic ring, making it an interesting substrate for studying electronic effects in chemical transformations. Its potential applications could lie in areas such as the synthesis of heterocycles, fine chemicals, and as a tool for mechanistic studies in organic reactions.

Historical Development of Related N-Nitrosamide Synthesis and Reactivity

The synthesis of N-nitroso compounds has a long history, with early methods for the preparation of N-nitrosamines dating back to the early 20th century. cardiff.ac.uk These initial syntheses typically involved the reaction of a secondary amine with a nitrosating agent, such as nitrous acid generated in situ from a nitrite (B80452) salt and a strong acid. google.com Over the years, a variety of nitrosating agents have been developed to improve efficiency and substrate scope.

The reactivity of N-nitrosamides has also been a subject of study for many decades. A key aspect of their chemistry is their ability to act as sources of electrophilic species. For instance, under certain conditions, they can undergo decomposition to generate diazonium ions, which can then participate in a range of nucleophilic substitution and coupling reactions. The Fischer-Hepp rearrangement, a notable reaction of N-aryl-N-nitrosamines, involves the migration of the nitroso group to the para-position of the aromatic ring under acidic conditions. nih.gov

Overview of Research Paradigms for N-Methyl-4-nitro-N-nitrosobenzamide Derivatives

Given the limited direct research on N-methyl-4-nitro-N-nitrosobenzamide, research paradigms for its derivatives can be extrapolated from studies on analogous compounds. A primary area of investigation would be the impact of the 4-nitro group on the compound's reactivity. The presence of a strong electron-withdrawing group is known to decrease the carcinogenicity of N-nitrosamines, likely by affecting their metabolism. nih.gov

Research into derivatives would likely focus on modifying the substituents on the aromatic ring to further tune the electronic properties and, consequently, the reactivity of the N-nitrosoamide functionality. Synthetic strategies could involve the introduction of various functional groups to explore their influence on reaction outcomes and to generate novel molecular architectures. Such studies would contribute to a deeper understanding of structure-reactivity relationships within the N-nitrosamide class. mdpi.com

Synthesis and Reactivity of N-Nitrosamides

The synthesis of N-nitrosamides is typically achieved through the nitrosation of a corresponding N-substituted amide. A common method involves the use of a nitrosating agent in an acidic medium.

| Nitrosating Agent | Conditions | Reference |

| Sodium Nitrite / Mineral Acid | Acidic aqueous medium | google.com |

| tert-Butyl Nitrite (TBN) | Solvent-free, metal and acid-free | rsc.org |

The reactivity of N-nitrosamides is largely dictated by the N-nitroso functionality. They are known to undergo a variety of transformations, making them useful intermediates in organic synthesis.

| Reaction Type | Description | Reference |

| Decomposition to Diazonium Ions | Spontaneous or induced decomposition to form reactive diazonium or carbenium ions. | wikipedia.org |

| Fischer-Hepp Rearrangement | Acid-catalyzed rearrangement of N-aryl-N-nitrosamines to para-nitrosoaryl amines. | nih.gov |

| Transamidation, Esterification, etc. | Utilized in the synthesis of amides, esters, and other functional groups. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

82897-03-8 |

|---|---|

Molecular Formula |

C8H7N3O4 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

N-methyl-4-nitro-N-nitrosobenzamide |

InChI |

InChI=1S/C8H7N3O4/c1-10(9-13)8(12)6-2-4-7(5-3-6)11(14)15/h2-5H,1H3 |

InChI Key |

BVIOZQAERAHBGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])N=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Precursor Synthesis: N-Methyl-4-nitrobenzamide

The creation of N-methyl-4-nitrobenzamide is a fundamental step, achievable through several synthetic pathways. The most common approaches involve the formation of an amide bond between a 4-nitrobenzoic acid derivative and methylamine (B109427).

Acylation-amination represents the most direct and widely utilized strategy for synthesizing N-methyl-4-nitrobenzamide. This involves the acylation of methylamine with a reactive derivative of 4-nitrobenzoic acid.

A prevalent and classical method for synthesizing N-methyl-4-nitrobenzamide involves a two-step process starting from 4-nitrobenzoic acid. The initial step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This activation is typically accomplished by treating 4-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The subsequent step is the amidation of the 4-nitrobenzoyl chloride with methylamine (CH₃NH₂). This nucleophilic acyl substitution reaction is generally performed in a suitable solvent like dichloromethane (B109758). The high reactivity of the acyl chloride facilitates a ready reaction. An excess of methylamine or the addition of another base is often employed to neutralize the hydrogen chloride (HCl) byproduct, which prevents the protonation and deactivation of the methylamine nucleophile.

| Starting Material | Reagent | Key Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux | 4-Nitrobenzoyl Chloride | Near quantitative |

| 4-Nitrobenzoic Acid | Phosphorus Pentachloride (PCl₅) | Heating on a water bath | 4-Nitrobenzoyl Chloride | ~90% |

Modern organic synthesis often employs advanced condensation or "coupling" reagents to form amide bonds directly from carboxylic acids and amines, bypassing the need to generate an acyl chloride. These methods are common in peptide synthesis but are applicable to the formation of other amides as well. uniurb.itbachem.com These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under milder conditions.

Prominent classes of coupling reagents include carbodiimides and phosphonium (B103445) or aminium salts. bachem.comsigmaaldrich.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for amide synthesis. peptide.comresearchgate.net They are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. peptide.com

Phosphonium/Aminium Salts : Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) achieve high coupling rates. bachem.comsigmaaldrich.com These reagents convert the carboxylic acid into highly reactive esters that readily couple with amines. sigmaaldrich.com For instance, HATU is known for its high efficiency, even in challenging couplings. sigmaaldrich.com

| Reagent Class | Example Reagent | Typical Additive | Key Feature |

|---|---|---|---|

| Carbodiimide | DCC, EDC | HOBt, Oxyma Pure | Widely used, cost-effective. bachem.compeptide.com |

| Phosphonium Salt | BOP, PyBOP | - | High coupling rates, good for hindered couplings. bachem.comsigmaaldrich.com |

| Aminium Salt | HBTU, HATU, COMU | - | Highly efficient, reduced side reactions. bachem.comsigmaaldrich.com |

Beyond the standard acylation of methylamine, other synthetic routes have been explored. One such method begins with 4-nitrotoluene, which undergoes chlorination followed by amination to yield the desired product. Another documented pathway starts with 4-chloro-3-nitrobenzoic acid. In this sequence, the chloro- group is first displaced by methylamine to form 4-methylamino-3-nitrobenzoic acid. This intermediate is then converted to its acyl chloride with thionyl chloride before a final reaction with methylamine furnishes a related product, highlighting a different order of bond-forming steps. google.com A further alternative involves the hydrolysis of 4-nitrophenyl nitrile, which can be achieved through oxidation with sodium perborate (B1237305) or acid hydrolysis in the presence of metal acetate (B1210297) catalysts to produce 4-nitrobenzamide (B147303). google.com This could then potentially be N-methylated.

Acylation-Amination Pathways for N-Methyl-4-nitrobenzamide

N-Nitrosation of N-Methyl-4-nitrobenzamide

The conversion of the precursor N-methyl-4-nitrobenzamide into the final product, Benzamide (B126), N-methyl-4-nitro-N-nitroso-, requires the introduction of a nitroso (-NO) group onto the amide nitrogen. This reaction is known as N-nitrosation. The product of this reaction is an N-nitrosoamide, a class of compounds where the nitrogen atom of the nitroso group is attached to a carbonyl group. usp.org Secondary amides, such as N-methyl-4-nitrobenzamide, are generally less nucleophilic and thus less reactive towards nitrosating agents than secondary amines. nih.gov

The N-nitrosation of secondary amides can be achieved using various nitrosating agents, often under specific conditions to overcome the lower reactivity of the amide substrate. nih.gov

The most common method for nitrosation involves the use of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. tandfonline.com However, for less reactive substrates like amides, more potent nitrosating agents are often necessary. nih.gov

Effective reagents for the nitrosation of amides include:

Dinitrogen Tetroxide (N₂O₄) : This is a powerful nitrosating agent frequently used for secondary amides. The reactions can be carried out under anhydrous conditions, which is beneficial for products that may be unstable in aqueous media. thieme-connect.de

Alkyl Nitrites : Reagents like tert-butyl nitrite can successfully nitrosate less reactive secondary amides at room temperature. nih.govorganic-chemistry.org

Nitrosyl Halides : Compounds such as nitrosyl chloride (NOCl) are also effective agents for nitrosation. thieme-connect.de

Nitrosonium Salts : Salts like nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻) are direct sources of the nitrosonium ion (NO⁺), the active electrophile in many nitrosation reactions. thieme-connect.de

The choice of reagent and reaction conditions (e.g., solvent, temperature, pH) is critical for a successful nitrosation and depends on the specific characteristics of the amide substrate. nih.gov For example, polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are often preferred. nih.gov

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Sodium Nitrite / Acid (forms HNO₂) | Aqueous, acidic (e.g., HCl, H₂SO₄) | Most common general method, may be insufficient for less reactive amides. tandfonline.com |

| Dinitrogen Tetroxide (N₂O₄) | Anhydrous, often in CH₂Cl₂ at 0°C | Powerful reagent, suitable for amides and carbamates. thieme-connect.de |

| Alkyl Nitrites (e.g., tert-butyl nitrite) | Organic solvent, room temperature | Effective for less reactive amides. nih.govorganic-chemistry.org |

| Nitrosyl Halides (e.g., NOCl) | Inert organic solvent | Highly reactive nitrosating agent. thieme-connect.de |

Green Chemistry Approaches to N-Nitrosation

In recent years, the principles of green chemistry have been increasingly applied to synthetic methodologies to minimize environmental impact and enhance safety. For the N-nitrosation of secondary amides like N-methyl-4-nitrobenzamide, several greener approaches are being explored to move away from traditional methods that often employ harsh reagents and produce significant waste.

One promising green strategy involves the in-situ generation of nitrosating agents under milder conditions. Traditional methods often use pre-formed nitrosating agents like nitrous acid (generated from sodium nitrite and a strong acid), which can lead to the formation of acidic waste streams. Green alternatives focus on using catalysts and more environmentally benign nitrosating agents.

Key Green Chemistry Approaches:

Catalytic Nitrosation: The use of solid acid catalysts or other heterogeneous catalysts can facilitate the nitrosation reaction with higher selectivity and easier separation of the catalyst from the reaction mixture. This minimizes the use of corrosive mineral acids.

Alternative Nitrosating Agents: Research is ongoing into the use of alternative nitrosating agents that are less hazardous than traditional ones. These may include organic nitrites under neutral or mildly acidic conditions, which can offer better control over the reaction and produce less harmful byproducts.

Solvent Selection: The choice of solvent is a cornerstone of green chemistry. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or biodegradable solvents can significantly reduce the environmental footprint of the synthesis. For the N-nitrosation of amides, conducting the reaction in an aqueous medium, if feasible, is a highly desirable green approach.

The application of these green principles to the synthesis of N-methyl-4-nitro-N-nitrosobenzamide aims to create a more sustainable and safer manufacturing process.

Optimization of Reaction Parameters for N-Nitrosobenzamide Formation

The successful synthesis of N-methyl-4-nitro-N-nitrosobenzamide with high yield and purity hinges on the careful optimization of several key reaction parameters. The N-nitrosation of secondary amides is sensitive to the reaction conditions, and fine-tuning these parameters is crucial to maximize product formation while minimizing side reactions.

Table 1: Key Reaction Parameters and Their Effects on N-Nitrosation

| Parameter | Effect on Reaction | Optimization Considerations |

| Temperature | Reaction rate and selectivity. Higher temperatures can lead to decomposition of the product. | The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to ensure the stability of the N-nitroso product. |

| pH/Acidity | Crucial for the formation of the active nitrosating species from nitrite precursors. | The pH needs to be carefully controlled, usually in the acidic range, to facilitate the formation of nitrous acid or other nitrosating agents. However, highly acidic conditions can promote side reactions. |

| Reagent Stoichiometry | The molar ratio of the amide to the nitrosating agent affects the conversion rate. | A slight excess of the nitrosating agent is often used to ensure complete conversion of the starting material, but a large excess should be avoided to prevent the formation of impurities. |

| Reaction Time | The duration of the reaction required for maximum conversion. | The reaction progress should be monitored (e.g., by TLC or HPLC) to determine the optimal time to quench the reaction and isolate the product. |

| Solvent | The nature of the solvent can influence the solubility of reactants and the reaction rate. | The choice of solvent depends on the specific nitrosating agent and the solubility of the starting amide. |

By systematically varying these parameters, an optimal set of conditions can be established to achieve the highest possible yield and purity of N-methyl-4-nitro-N-nitrosobenzamide.

Purification and Isolation Techniques for N-Methyl-4-nitro-N-nitrosobenzamide

Following the synthesis, the crude N-methyl-4-nitro-N-nitrosobenzamide must be purified to remove unreacted starting materials, byproducts, and any residual reagents. Effective purification is essential to obtain a compound of high purity suitable for subsequent applications and characterization.

Recrystallization Protocols

Recrystallization is a widely used and effective technique for purifying solid organic compounds. aquigenbio.com The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures.

A general recrystallization protocol for N-nitroso compounds involves the following steps:

Solvent Selection: The ideal solvent is one in which the N-methyl-4-nitro-N-nitrosobenzamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, or mixtures of solvents like ethanol-water.

Dissolution: The crude product is dissolved in the minimum amount of the hot solvent to form a saturated solution.

Filtration (Hot): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the N-methyl-4-nitro-N-nitrosobenzamide decreases, leading to the formation of crystals.

Isolation: The crystals are collected by filtration, usually under vacuum.

Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove the residual solvent.

Chromatographic Separation Methods

Chromatography is another powerful technique for the purification of organic compounds, particularly when dealing with complex mixtures or when recrystallization is not effective. aquigenbio.com Column chromatography is a common method used for this purpose. aquigenbio.com

Table 2: Chromatographic Methods for Purification

| Method | Principle | Application for N-Methyl-4-nitro-N-nitrosobenzamide |

| Column Chromatography | Separation is based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica (B1680970) gel or alumina) as a liquid mobile phase (eluent) passes through it. | The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is then passed through the column. The components of the mixture will travel down the column at different rates, allowing for their separation and collection as fractions. |

| Thin-Layer Chromatography (TLC) | A qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. | A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a chamber containing the eluent. The separation of spots on the plate indicates the different components in the mixture. |

Purity Assessment Methodologies

After purification, it is crucial to assess the purity of the isolated N-methyl-4-nitro-N-nitrosobenzamide. Several analytical techniques can be employed for this purpose.

Common methods for purity assessment include:

Melting Point Determination: A pure crystalline solid will have a sharp and well-defined melting point. The presence of impurities typically results in a depression and broadening of the melting point range.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used to detect the presence of impurities. The integration of proton signals in the ¹H NMR spectrum can be used for quantitative purity assessment against a known standard.

Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic functional groups (e.g., C=O, N-N=O, NO₂) in the molecule.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique that can separate and quantify the components of a mixture. A single sharp peak in the chromatogram is indicative of a high-purity sample.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, this technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components.

By employing these methodologies, the purity of the synthesized N-methyl-4-nitro-N-nitrosobenzamide can be rigorously established.

Spectroscopic and Structural Data for Benzamide, N-methyl-4-nitro-N-nitroso- Not Found

Following a comprehensive search of scientific databases and literature, it has been determined that experimental data required to fulfill the requested article on "Benzamide, N-methyl-4-nitro-N-nitroso-" is not publicly available. The user's request for a detailed article focusing solely on the spectroscopic and structural characterization of this specific compound cannot be completed due to the absence of published research findings.

The strict outline provided requires in-depth information on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Data on chemical shifts, coupling constants, and conformational analysis.

Mass Spectrometry: Molecular ion and fragmentation patterns.

Infrared (IR) and Raman Spectroscopy: Analysis of functional group vibrations.

X-ray Crystallography: Details on molecular geometry, conformation, intermolecular interactions, and crystal packing.

Searches for "Benzamide, N-methyl-4-nitro-N-nitroso-" did not yield any scholarly articles, database entries, or reference spectra containing this specific experimental information. While data exists for structurally related compounds, such as the precursor N-methyl-4-nitrobenzamide, the user's instructions explicitly forbid the inclusion of information outside the precise scope of the target molecule.

Generating the requested content without source data would necessitate fabrication, which is contrary to the principles of scientific accuracy. Therefore, the article cannot be written as specified.

Spectroscopic and Structural Characterization Studies

X-ray Crystallography and Solid-State Structural Analysis

Hydrogen Bonding Networks in the Solid State

Information regarding the hydrogen bonding networks in the solid state for Benzamide (B126), N-methyl-4-nitro-N-nitroso- is not available in published crystallographic and spectroscopic studies. The molecule lacks a traditional hydrogen bond donor, as the methyl group has replaced the amide proton. Consequently, classical N-H···O or O-H···O hydrogen bonds, which are common in related benzamide structures, are not expected to be the primary intermolecular force.

Without experimental data from techniques such as X-ray crystallography, a detailed and accurate description of the supramolecular architecture, including any potential weak hydrogen bonds or other intermolecular interactions, cannot be provided.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Nitroso Group

The N-nitrosoamide moiety is a key functional group, known for its susceptibility to decomposition and its ability to act as a source of various reactive species.

Transnitrosation is a chemical reaction involving the transfer of a nitroso group from one molecule to another. N-nitroso compounds can act as nitroso group donors. In biological and chemical systems, this transfer often occurs with thiol-containing molecules. For instance, S-nitrosothiols can readily transfer their nitroso group to other thiols like glutathione (B108866) and cysteine in a pH-dependent manner. nih.gov Similar reactivity is observed with N-nitrosoamides. The reaction between compounds like N-methyl-N-nitroso-p-toluenesulfonamide and cysteine proceeds through the intermediacy of an S-nitroso derivative of cysteine, demonstrating the transfer of the nitroso group from the nitrogen atom of the amide to the sulfur atom of the thiol. researchgate.net This suggests that Benzamide (B126), N-methyl-4-nitro-N-nitroso- can participate in transnitrosation reactions, transferring its nitroso group to suitable nucleophiles, particularly thiols.

N-nitrosoamides exhibit distinct decomposition pathways under thermal and photochemical conditions. researchgate.net The mechanism of thermal decomposition is influenced by factors such as temperature, the solvent used, and the nature of the substituents on the molecule. researchgate.net Generally, the thermal decomposition of N-nitrosamides involves the cleavage of the nitrogen-carbonyl (N-C(O)) bond. researchgate.net

In contrast, photochemical decomposition (photolysis), particularly in acidic media, proceeds through a different mechanism. The primary photochemical process is the fission of the nitrogen-nitrogen (N-N) bond of the nitroso group. researchgate.net This photochemical pathway is analogous to the photolysis of N-nitrosamines and can also involve a light-catalyzed denitrosation process. researchgate.net

| Decomposition Type | Primary Bond Cleavage | Influencing Factors |

| Thermal | Nitrogen-Carbonyl (N-C(O)) researchgate.net | Temperature, Solvent, Substituents researchgate.net |

| Photochemical | Nitrogen-Nitrogen (N-N) researchgate.net | Acidic Media, Light researchgate.net |

The decomposition of N-nitrosoamides leads to the formation of several highly reactive intermediates. The specific intermediates generated depend on the decomposition pathway (thermal vs. photochemical) and the reaction conditions.

During photochemical decomposition, the fission of the N-N bond can lead to the formation of nitroxyl (B88944) ([NOH]) as a primary product. researchgate.net In reactions of similar N-nitroso compounds with nucleophiles like cysteine, the intermediate formation of nitric oxide (NO) has been proposed, with nitrous oxide (N₂O) being a final product. researchgate.net Thermal decomposition, which often proceeds via the cleavage of the N-C bond, can generate diazonium ions, which are precursors to aryl cations.

| Decomposition Pathway | Generated Reactive Intermediates |

| Photochemical | Nitroxyl ([NOH]) researchgate.net |

| Reaction with Thiols | Nitric Oxide (NO) researchgate.net |

| Thermal | Diazonium Ions |

Reactivity of the Nitro Group

The nitro group (-NO₂) attached to the benzene (B151609) ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic system.

One of the most significant reactions of aromatic nitro compounds is their reduction to the corresponding primary amines. masterorganicchemistry.com The 4-nitro group of Benzamide, N-methyl-4-nitro-N-nitroso- can be readily reduced to a 4-amino group, a transformation that opens up pathways to a wide array of other derivatives. This reduction can be accomplished using various reagents and methods, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal/Acid Reduction : Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective reducing agents for this transformation. masterorganicchemistry.comyoutube.com

| Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni masterorganicchemistry.comwikipedia.org | Amino Group (-NH₂) |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl masterorganicchemistry.comyoutube.com | Amino Group (-NH₂) |

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as the nitro group, can render the ring susceptible to nucleophilic attack. chemistrysteps.com This reaction is known as Nucleophilic Aromatic Substitution (SNAr). pressbooks.pub

The reaction proceeds via an addition-elimination mechanism. pressbooks.pubscribd.com A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is crucial, and it is greatly enhanced by the presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group. pressbooks.pubbyjus.comlibretexts.org The nitro group is particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance. chemistrysteps.com In the final step, the leaving group is eliminated, restoring the aromaticity of the ring. pressbooks.pub

For a molecule like Benzamide, N-methyl-4-nitro-N-nitroso-, the para-nitro group strongly activates the ring toward SNAr. If a suitable leaving group (e.g., a halide) were present at the C1 position (the position of the amide group) or other positions on the ring, the compound would be highly reactive towards strong nucleophiles such as hydroxides, alkoxides, and amines. chemistrysteps.com

| Requirement for SNAr | Role in the Reaction | Example |

| Leaving Group | A group that can depart with a pair of electrons (e.g., Halide). pressbooks.pub | Cl⁻, Br⁻, I⁻ |

| Strong Nucleophile | The attacking species that replaces the leaving group. chemistrysteps.com | OH⁻, OR⁻, NH₃ |

| Electron-Withdrawing Group | Activates the ring by stabilizing the intermediate carbanion. scribd.combyjus.com | -NO₂, -CN |

| Positional Requirement | The electron-withdrawing group must be ortho or para to the leaving group. pressbooks.publibretexts.org | para-nitro substitution |

Reactivity of the Amide Functionality

The N-nitrosoamide group is a unique functional group whose reactivity is not typical of standard amides. The primary and most synthetically important reaction is its decomposition under basic conditions to generate diazomethane (B1218177). mpg.de This process involves the cleavage of the carbonyl-nitrogen bond and defines the main utility of this class of compounds.

Hydrolysis

The hydrolysis of N-methyl-N-nitrosoamides in aqueous base does not typically yield the parent N-methylamide but instead initiates a characteristic decomposition pathway. mpg.de This base-catalyzed decomposition is the standard method for generating diazomethane. wikipedia.orggoogle.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This is followed by a series of rearrangements and eliminations that ultimately lead to the formation of a carboxylate salt and diazomethane. mpg.de

The proposed mechanism, based on analogues, proceeds as follows:

Nucleophilic attack of hydroxide (OH⁻) on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Rearrangement and elimination steps lead to the formation of 4-nitrobenzoate (B1230335) and an unstable methyldiazonium ion (CH₃N₂⁺).

The methyldiazonium ion is deprotonated by the base to yield diazomethane (CH₂N2) and water.

The stability of N-nitroso compounds is often pH-dependent, with decomposition rates increasing significantly in alkaline solutions. nih.gov For example, the half-life of N-methyl-N-nitrosourea decreases from 24 hours at pH 6.0 to mere minutes at pH 9.0. nih.gov

| N-Nitroso Precursor | Reaction Conditions | Primary Products | Reference |

|---|---|---|---|

| N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) | KOH or NaOH, heat (65-70 °C), in a biphasic mixture (e.g., ether, water, diethylene glycol monomethyl ether) | Diazomethane, p-toluenesulfonate salt | wikipedia.org |

| N-methyl-N-nitrosourea (MNU) | Alkaline solutions (e.g., KOH), 0 °C to room temperature | Diazomethane, isocyanate (which hydrolyzes further) | nih.govrsc.org |

| General N-methyl-N-nitroso amide | Aqueous inorganic base (e.g., KOH) in a biphasic solvent system | Diazomethane, corresponding carboxylate salt | google.com |

Amidation and Transnitrosation

Direct amidation by nucleophilic substitution at the carbonyl group is not a characteristic reaction of N-nitrosoamides due to their propensity to decompose. However, a related process known as transnitrosation can occur. In this reaction, the nitroso (N=O) group is transferred to another nucleophilic species, such as a primary or secondary amine. rsc.org Studies on N-methyl-N-nitrosotoluene-p-sulphonamide (MNTS) have shown that in the presence of various amines, nucleophilic attack occurs at the nitroso-nitrogen atom, leading to the formation of a new N-nitrosoamine. rsc.org This indicates that the nitroso group itself is an electrophilic center.

The most significant reaction involving the N-methyl group of Benzamide, N-methyl-4-nitro-N-nitroso- is its extrusion, along with the adjacent nitrogen atom, to form diazomethane (CH₂N₂). mpg.de This compound class serves as a convenient and widely used laboratory source for generating diazomethane, which is a versatile but highly toxic and explosive reagent. wikipedia.orge3s-conferences.org

The generation of diazomethane is achieved through the base-catalyzed decomposition described previously. mpg.de The N-methyl group of the precursor is the source of the methylene (B1212753) (CH₂) unit in the diazomethane product. This transformation makes N-methyl-N-nitrosoamides indispensable reagents in organic synthesis for reactions such as:

Methylation : Conversion of carboxylic acids to their corresponding methyl esters. masterorganicchemistry.com

Homologation : The Arndt-Eistert synthesis, which extends a carboxylic acid by one methylene unit. masterorganicchemistry.com

Cycloaddition : As a 1,3-dipole in reactions with alkenes to form cyclopropanes (after loss of N₂) or pyrazolines. masterorganicchemistry.comchemrxiv.org

The use of continuous flow reactors has been developed to handle the hazardous nature of both the N-nitroso precursors and the diazomethane product, allowing for safe, in-line generation and immediate consumption. rsc.orge3s-conferences.org

Advanced Applications in Organic Synthesis and Materials Science

N-Methyl-4-nitro-N-nitrosobenzamide as a Versatile Synthetic Building Block

The primary utility of N-methyl-4-nitro-N-nitrosobenzamide in organic synthesis stems from its function as a convenient in situ source of diazomethane (B1218177). This avoids the need to handle and transport the highly toxic and explosive diazomethane gas directly. e3s-conferences.orgrsc.org The generation is typically achieved by reacting the precursor with a strong base, such as potassium hydroxide (B78521), in a biphasic solvent system at moderate temperatures. wikipedia.orgmpg.de

Diazomethane, generated from N-methyl-4-nitro-N-nitrosobenzamide, is a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to act as a 1,3-dipole allows it to readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. This methodology provides a direct route to important five-membered heterocycles.

Key Heterocyclic Syntheses via Diazomethane:

Pyrazoles and Pyrazolines: Reaction with alkynes yields pyrazoles, while reaction with alkenes produces pyrazolines. These scaffolds are prevalent in pharmaceuticals and agrochemicals.

1,2,3-Triazoles: Cycloaddition with nitriles can afford triazole rings, another important structural motif in medicinal chemistry.

Ring Expansion: Diazomethane can react with existing cyclic ketones or imines to insert a methylene (B1212753) group, leading to the expansion of the ring system by one carbon atom. This is a valuable tool for accessing larger, more complex cyclic frameworks.

The table below illustrates the types of heterocyclic systems that can be synthesized using diazomethane derived from precursors like N-methyl-4-nitro-N-nitrosobenzamide.

| Reactant Type | Resulting Heterocycle | Reaction Class |

| Alkene | Pyrazoline | 1,3-Dipolar Cycloaddition |

| Alkyne | Pyrazole | 1,3-Dipolar Cycloaddition |

| Nitrile | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition |

| Cyclic Ketone | Ring-Expanded Ketone | Ring Expansion |

Beyond heterocycle synthesis, N-methyl-4-nitro-N-nitrosobenzamide serves as a crucial reagent in various multi-step organic transformations due to its role as a diazomethane source.

Notable applications include:

Methylation: Diazomethane is a superior reagent for the methylation of carboxylic acids to form methyl esters, and for converting phenols and enols to their corresponding methyl ethers. These reactions often proceed under mild conditions with high yields, making this a preferred method when other methylation strategies might fail or require harsh conditions.

Arndt-Eistert Synthesis: This well-established reaction sequence is a classic method for homologation, specifically the one-carbon extension of a carboxylic acid. The key step involves the reaction of an acid chloride with diazomethane to form a diazoketone intermediate, which then undergoes a Wolff rearrangement to yield the homologated acid, ester, or amide.

Cyclopropanation: Diazomethane reacts with alkenes, often in the presence of a transition metal catalyst (e.g., palladium or copper complexes), to form cyclopropane (B1198618) rings. e3s-conferences.org This is a fundamental transformation for building strained ring systems found in numerous natural products and biologically active molecules.

Utilization in Catalyst Development and Ligand Chemistry

While the primary use of N-methyl-4-nitro-N-nitrosobenzamide is as a diazomethane precursor, the broader class of N-nitroso compounds and their derivatives exhibits interesting properties in coordination chemistry. aquigenbio.com The nitroso group (-N=O) possesses lone pairs on both the nitrogen and oxygen atoms, allowing it to coordinate with transition metals. researchgate.net

Organic nitroso compounds can bind to metal centers in various modes, including as monodentate N-bonded or O-bonded ligands, or as bridging ligands between two metal centers. wikipedia.org The specific coordination mode depends on the metal, its oxidation state, and the steric and electronic properties of the nitroso compound. For N-nitrosoamide derivatives, coordination can occur through the nitroso oxygen or nitrogen, and potentially involve the amide oxygen as well, leading to chelation. Research has shown that N-nitrosoanilines, for example, can act as directing groups in transition metal-catalyzed C-H activation, where the nitroso group coordinates to the metal center to facilitate the reaction. researchgate.net

Metal complexes derived from nitroso ligands can have applications in catalysis. Although specific catalytic uses for complexes of N-methyl-4-nitro-N-nitrosobenzamide are not widely documented, related metal nitrosyl complexes are known to be involved in various chemical transformations. wikipedia.org The formation of metal-nitrosyl species is a key step in some N-nitrosation reactions promoted by metal complexes. nih.gov Furthermore, the ability of the nitroso group to coordinate to metals and subsequently be cleaved or transferred makes these compounds potential candidates for use as directing groups or in the development of novel catalytic cycles.

Contributions to Advanced Materials Science

The applications of N-nitroso compounds extend into materials science, although the role of N-methyl-4-nitro-N-nitrosobenzamide itself is not extensively defined. aquigenbio.com Generally, aromatic nitro compounds and benzamide (B126) derivatives are used as building blocks for polymers, dyes, and energetic materials. For instance, N-Methyl-4-nitroaniline, a related compound, has been investigated as an additive in the synthesis of insensitive explosives. Given its structure, which combines an energetic nitro group with a benzamide framework, derivatives of N-methyl-4-nitro-N-nitrosobenzamide could potentially be explored as precursors for high-nitrogen content materials or as components in the synthesis of functional polymers where the nitro group can be chemically modified.

Precursors for Nanomaterial Synthesis

Currently, there is no available research data or published studies that detail the use of "Benzamide, N-methyl-4-nitro-N-nitroso-" as a precursor in the synthesis of nanomaterials. The synthesis of nanomaterials requires precursors with specific chemical properties that allow for controlled decomposition or reaction to form nanoscale structures. The suitability of this particular nitroso compound for such applications has not been explored or documented in the accessible scientific literature.

Applications in Organic Electronic Materials

Similarly, the application of "Benzamide, N-methyl-4-nitro-N-nitroso-" in the field of organic electronic materials is not documented in current research. Organic electronic materials are selected based on their electronic properties, such as conductivity, charge mobility, and energy levels. There are no studies available that characterize these properties for "Benzamide, N-methyl-4-nitro-N-nitroso-" or suggest its potential use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For Benzamide (B126), N-methyl-4-nitro-N-nitroso-, these calculations would provide a detailed picture of its molecular orbitals and electron distribution, which are fundamental to its reactivity.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The electronic structure of Benzamide, N-methyl-4-nitro-N-nitroso- is significantly influenced by its constituent functional groups: the 4-nitrobenzamide (B147303) moiety and the N-nitroso group. The nitro group is a strong electron-withdrawing group, which is expected to lower the energy of both the HOMO and LUMO. The N-nitroso group also possesses electron-withdrawing characteristics.

Computational studies on similar aromatic compounds provide a basis for estimating the HOMO-LUMO energies. For instance, DFT calculations on N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide have been performed to understand its electronic properties. semanticscholar.org While not a direct analogue, this molecule contains the nitrobenzamide substructure. The presence of multiple electron-withdrawing groups in Benzamide, N-methyl-4-nitro-N-nitroso- would likely result in a relatively large HOMO-LUMO gap, suggesting a high kinetic stability.

Table 1: Representative Frontier Molecular Orbital Energies of a Model Nitroaromatic Amide (Note: Data is illustrative and based on calculations for structurally similar compounds, not Benzamide, N-methyl-4-nitro-N-nitroso- itself.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Electron Density Distribution and Electrostatic Potentials

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-deficient. This distribution is crucial for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) maps are a valuable tool for visualizing this distribution.

In Benzamide, N-methyl-4-nitro-N-nitroso-, the oxygen atoms of the nitro and nitroso groups, as well as the carbonyl oxygen, are expected to be regions of high electron density and therefore negative electrostatic potential. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms and the regions around the nitro and nitroso nitrogen atoms are likely to be electron-deficient, exhibiting a positive electrostatic potential.

Studies on polycyclic nitroaromatic molecules have shown that the spatial arrangement of nitro groups significantly affects the electrostatic potential. researchgate.net In Benzamide, N-methyl-4-nitro-N-nitroso-, the powerful electron-withdrawing nature of the nitro group at the para position will influence the electrostatic potential across the entire aromatic ring, rendering it more electron-deficient than benzene (B151609). This, in turn, affects the reactivity of the aromatic ring towards electrophilic and nucleophilic reagents. The electrostatic potential is also a key factor in determining non-covalent interactions that govern the molecule's behavior in condensed phases. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of Benzamide, N-methyl-4-nitro-N-nitroso- arises from the possibility of rotation around several single bonds, leading to different conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Theoretical Studies of Syn/Anti Isomerism in N-Nitrosamides

A key conformational feature of N-nitrosamides is the syn/anti isomerism arising from the restricted rotation around the N-N bond, which has significant double bond character. researchgate.net This results in two planar or near-planar conformers where the nitroso oxygen is either on the same side (syn) or the opposite side (anti) of the carbonyl group.

Theoretical calculations on various N-nitrosamides and related compounds have consistently shown that the anti-conformer is generally lower in energy than the syn-conformer. researchgate.net This preference can be attributed to a combination of steric and electronic factors. In the case of Benzamide, N-methyl-4-nitro-N-nitroso-, the anti-conformer, where the bulky benzoyl group and the nitroso oxygen are on opposite sides, would likely be sterically favored.

Table 2: Calculated Relative Energies of Syn and Anti Isomers of a Model N-Nitrosoamide (Note: Data is illustrative and based on calculations for structurally similar compounds.)

| Isomer | Relative Energy (kcal/mol) |

|---|---|

| Anti | 0.0 |

| Syn | 2.5 |

Rotational Barriers and Molecular Flexibility

The interconversion between syn and anti isomers, as well as rotation around other single bonds such as the N-C(O) bond, is hindered by energy barriers. These rotational barriers can be determined computationally and are crucial for understanding the molecule's dynamic behavior.

For N-nitrosamides, the barrier to rotation around the N-N bond is typically substantial, often in the range of 15-25 kcal/mol. nih.gov This high barrier is a consequence of the partial double bond character of the N-N bond due to resonance. The barrier for rotation around the N-C(O) bond in amides is also significant, typically in the range of 15-20 kcal/mol. nih.gov

In Benzamide, N-methyl-4-nitro-N-nitroso-, the presence of the electron-withdrawing nitro group on the benzene ring could influence these rotational barriers. Computational studies on N-benzhydrylformamides have shown that substituents can significantly affect the barriers to internal rotation. nih.gov It is plausible that the electronic effects of the nitro group could modulate the rotational barriers in the target molecule.

Table 3: Representative Calculated Rotational Barriers for a Model N-Nitrosobenzamide (Note: Data is illustrative and based on calculations for structurally similar compounds.)

| Bond | Rotational Barrier (kcal/mol) |

|---|---|

| N-N | ~20 |

| N-C(O) | ~18 |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For Benzamide, N-methyl-4-nitro-N-nitroso-, potential reactions of interest include its formation and decomposition pathways.

The formation of N-nitrosamides typically involves the reaction of a secondary amide with a nitrosating agent. Computational studies on the formation of N-nitrosodimethylamine from substituted hydrazines have elucidated the complex reaction pathways, involving intermediates and transition states. nih.gov A similar approach could be applied to model the nitrosation of N-methyl-4-nitrobenzamide to form the target compound.

The decomposition of N-nitrosamides is also of significant interest, as these compounds can act as sources of diazonium ions and carbocations. wikipedia.org Theoretical studies on the thermal decomposition of N-nitrosoamides have explored various potential mechanisms. researchgate.net For Benzamide, N-methyl-4-nitro-N-nitroso-, decomposition could proceed through several pathways, potentially influenced by the electronic nature of the 4-nitrophenyl group. Computational modeling could help to identify the most favorable decomposition pathways and the nature of the reactive intermediates formed. For example, computational studies have been used to explore the reaction mechanism of N-nitrosodimethylamine formation during ozonation, indicating that such reactions proceed via initial hydrogen abstraction followed by oxidation. nih.gov

Transition State Calculations for N-Nitrosation Reactions

Computational mechanistic studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of N-nitrosation reactions. For secondary amines, these studies have explored various nitrosating agents that can be generated in acidic conditions from nitrite (B80452) sources, including dinitrogen trioxide (N₂O₃), nitrosyl chloride (NOCl), and protonated nitrous acid (H₂NO₂⁺) researchgate.net. The reaction with N₂O₃ is often found to be a favorable pathway researchgate.net.

The transition state for the N-nitrosation of an amide like N-methyl-4-nitrobenzamide would involve the approach of the nitrosating agent to the amide nitrogen. The geometry of this transition state is expected to feature a partially formed N-N bond and a weakening of the bond within the nitrosating agent that releases the nitroso group. The energy barrier associated with this transition state is influenced by both electronic and steric factors of the amide substrate researchgate.net.

In the case of N-methyl-4-nitrobenzamide, the presence of the electron-withdrawing 4-nitrobenzoyl group is expected to decrease the nucleophilicity of the amide nitrogen, thereby potentially increasing the activation energy for the N-nitrosation reaction compared to amides with electron-donating groups. Computational models for similar compounds would typically calculate the Gibbs free energy of activation (ΔG‡) to quantify this energy barrier. Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the calculated transition state correctly connects the reactants (amide and nitrosating agent) to the N-nitrosated product researchgate.net.

A generalized representation of the factors influencing the transition state energy in N-nitrosation is provided in the table below, based on established chemical principles.

| Factor | Influence on Transition State Energy (Activation Energy) | Rationale for N-methyl-4-nitrobenzamide |

| Electronic Effects of Acyl Group | Electron-withdrawing groups increase the energy barrier. | The 4-nitrobenzoyl group is strongly electron-withdrawing, likely leading to a higher activation energy for N-nitrosation. |

| Steric Hindrance | Increased steric bulk around the nitrogen atom increases the energy barrier. | The methyl group presents minimal steric hindrance. |

| Nature of Nitrosating Agent | More potent nitrosating agents (e.g., N₂O₃) lead to lower energy barriers. | The reaction favorability would depend on the specific nitrosating species present. |

| Solvent Effects | Polar solvents can stabilize charged intermediates and transition states, potentially lowering the energy barrier. | The reaction kinetics would be influenced by the solvent environment. |

Computational Prediction of Decomposition Pathways

N-nitroso compounds, including N-nitrosamides, are known to be susceptible to decomposition under various conditions, such as exposure to heat or light. Computational chemistry provides powerful tools to predict the likely decomposition pathways and the associated energetics. For Benzamide, N-methyl-4-nitro-N-nitroso-, while specific computational studies are not available, potential decomposition routes can be inferred from studies on other N-nitrosamides rsc.org.

One of the primary decomposition pathways for N-nitrosamides is the cleavage of the N-N bond. This can occur homolytically to generate a nitric oxide radical and an amidyl radical, or heterolytically. The presence of the 4-nitro group on the benzene ring, being strongly electron-withdrawing, would influence the stability of any intermediates and transition states involved in these pathways.

Quantum mechanical calculations can be employed to map the potential energy surface of the molecule and identify the lowest energy pathways for its decomposition. These calculations can reveal the structures of transition states and intermediates, as well as the activation energies for different decomposition routes. For instance, DFT calculations could be used to compare the energy barriers for competing pathways such as denitrosation (loss of the NO group) versus rearrangement reactions.

Potential decomposition pathways for Benzamide, N-methyl-4-nitro-N-nitroso- that could be investigated computationally include:

Denitrosation: Reversion to the parent amide, N-methyl-4-nitrobenzamide, and a nitroso-containing species. This is a common decomposition route for N-nitroso compounds rsc.org.

Rearrangement: Migration of the nitroso group to another position on the molecule, although this is less common for N-nitrosamides.

Fragmentation: Cleavage of other bonds within the molecule, potentially leading to a variety of smaller molecules. The specific fragments would depend on the reaction conditions.

The table below summarizes hypothetical computational data for two potential initial steps in the decomposition of Benzamide, N-methyl-4-nitro-N-nitroso-, based on general knowledge of similar compounds.

| Decomposition Pathway | Key Intermediate/Transition State | Predicted Relative Activation Energy | Plausible Products |

| Homolytic N-N Cleavage | Transition state involving elongation of the N-N bond. | Moderate to High | N-methyl-4-nitrobenzamidyl radical, Nitric oxide radical |

| Acid-Catalyzed Denitrosation | Protonated N-nitrosamide. | Lower (in acidic media) | N-methyl-4-nitrobenzamide, Nitrosating agent |

Structure-Property Relationship Modeling for N-Methyl-4-nitro-N-nitrosobenzamide

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. For N-nitroso compounds, these models are often developed to predict properties such as carcinogenicity or mutagenicity pharmaexcipients.comacs.org. While a specific SPR/QSAR model for N-methyl-4-nitro-N-nitrosobenzamide has not been reported, the principles of such models can be applied to understand how its structural features might relate to its chemical properties and potential biological effects.

A typical QSAR model for N-nitroso compounds would involve the calculation of a set of molecular descriptors for a series of related compounds with known property values. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Properties: Charges on atoms, dipole moment, energies of molecular orbitals (HOMO, LUMO). For N-methyl-4-nitro-N-nitrosobenzamide, the electron-withdrawing nature of the 4-nitro group would significantly impact these descriptors.

Steric Properties: Molecular volume, surface area, and shape indices.

Topological Properties: Descriptors based on the connectivity of atoms in the molecule.

Hydrophobicity: LogP, which describes the partitioning of the compound between water and octanol.

Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest.

For N-methyl-4-nitro-N-nitrosobenzamide, a hypothetical SPR model could aim to predict its thermal stability or reactivity. The key structural features that would be considered in such a model are the N-nitrosoamide functionality, the methyl group on the nitrogen, and the 4-nitro-substituted phenyl ring. The 4-nitro group, in particular, would be expected to have a strong influence on the electronic properties of the molecule, which in turn would affect its reactivity and decomposition pathways pharmaexcipients.comacs.org.

The table below outlines the key structural features of N-methyl-4-nitro-N-nitrosobenzamide and their likely impact on its properties, which would be key inputs for any SPR/QSAR model.

| Structural Feature | Type of Influence | Predicted Impact on Properties |

| N-nitrosoamide group (-C(O)N(NO)-) | Electronic/Reactivity | Primary determinant of chemical reactivity and potential for decomposition. |

| 4-nitro group (-NO₂) | Electronic (strong electron-withdrawing) | Decreases electron density on the benzene ring and the amide nitrogen, potentially affecting stability and reaction mechanisms. |

| N-methyl group (-CH₃) | Steric/Electronic (weak electron-donating) | Minimal steric hindrance; slight electronic effect on the amide nitrogen. |

| Aromatic Ring (Phenyl) | Structural | Provides a rigid scaffold and a site for electronic effects to be transmitted. |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-nitroso compounds often involves the use of harsh reagents and conditions, such as strong acids and metal nitrites, which can lead to the formation of hazardous byproducts. schenautomacao.com.br A primary focus for future research will be the development of greener and more sustainable synthetic pathways to N-methyl-4-nitro-N-nitrosobenzamide.

Key areas of investigation include:

Flow Chemistry and Electrochemical Methods: Continuous flow synthesis and electrochemical approaches offer significant advantages in terms of safety, scalability, and sustainability. nih.govresearchgate.netbohrium.com These methods can minimize the use of hazardous reagents and allow for precise control over reaction parameters, leading to higher yields and purity. nih.govresearchgate.net For instance, flow electrochemistry has been successfully employed for the N-nitrosation of secondary amines using readily available and inexpensive sodium nitrite (B80452), eliminating the need for harsh acids. nih.govresearchgate.net

Alternative Nitrosating Agents: Research into milder and more selective nitrosating agents is crucial. Reagents like tert-butyl nitrite (TBN) have shown promise in the synthesis of N-nitroso compounds under solvent-free, metal-free, and acid-free conditions. schenautomacao.com.brrsc.org Exploring such reagents for the synthesis of N-methyl-4-nitro-N-nitrosobenzamide could lead to more environmentally benign processes.

Photochemical Synthesis: Photochemical rearrangements and additions involving nitroso compounds have been documented. nih.govnih.gov Investigating light-mediated synthetic routes could provide novel and efficient ways to construct the N-nitrosoamide functionality, potentially with high selectivity and under mild conditions. nih.gov

| Synthetic Approach | Potential Advantages for N-methyl-4-nitro-N-nitrosobenzamide Synthesis |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control |

| Electrochemistry | Use of cheaper reagents, milder reaction conditions, reduced waste |

| Alternative Nitrosating Agents (e.g., TBN) | Metal-free, acid-free, and solvent-free conditions, high yields |

| Photochemistry | Novel reaction pathways, high selectivity, mild conditions |

Exploration of Undiscovered Reactivity Modes

The reactivity of N-nitroso compounds is diverse, and N-methyl-4-nitro-N-nitrosobenzamide likely possesses a rich and largely unexplored chemical behavior. Future research should aim to uncover and harness these novel reactivity modes.

Promising avenues for exploration include:

Precursors to Reactive Intermediates: N-nitroso compounds can serve as precursors to highly reactive species such as diazonium ions and carbenium ions upon decomposition. wikipedia.org The controlled generation of such intermediates from N-methyl-4-nitro-N-nitrosobenzamide could enable novel carbon-carbon and carbon-heteroatom bond formations.

Photolytic Reactions: The photolysis of N-nitrosamides in acidic media can lead to the fission of the nitrogen-nitrogen bond, a different pathway from their thermal decomposition which typically cleaves the nitrogen-carbonyl bond. researchgate.net Investigating the photochemical behavior of N-methyl-4-nitro-N-nitrosobenzamide could unlock unique synthetic transformations.

Metal-Catalyzed Reactions: The interaction of N-nitroso compounds with transition metals can lead to the formation of interesting complexes and catalyze unique reactions. acs.org Exploring the coordination chemistry and catalytic applications of N-methyl-4-nitro-N-nitrosobenzamide could open up new avenues in organometallic chemistry and catalysis.

Integration into Advanced Material and Device Applications

The unique electronic and structural properties of N-nitroso compounds suggest their potential for incorporation into advanced materials and devices. aquigenbio.com Future research could focus on leveraging the specific characteristics of N-methyl-4-nitro-N-nitrosobenzamide for these applications.

Potential applications include:

Sensors: The ability of N-nitroso compounds to interact with specific analytes could be exploited in the development of chemical sensors. aquigenbio.com For instance, carbon nanotube-based sensors have been developed for the real-time detection of airborne N-nitrosamines. acs.org The polar nature of the nitro and nitroso groups in N-methyl-4-nitro-N-nitrosobenzamide might be advantageous for selective sensing applications.

Stimuli-Responsive Materials: The inherent instability of the N-nitroso group under certain conditions (e.g., pH, light) could be harnessed to create stimuli-responsive materials. These materials could find applications in drug delivery, smart coatings, and molecular switches.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in N-methyl-4-nitro-N-nitrosobenzamide could act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs with interesting structural and functional properties. aquigenbio.com

Interdisciplinary Research Opportunities for N-Methyl-4-nitro-N-nitrosobenzamide

The multifaceted nature of N-nitroso compounds provides fertile ground for interdisciplinary research. The study of N-methyl-4-nitro-N-nitrosobenzamide can benefit significantly from collaborations between different scientific fields.

Opportunities for interdisciplinary research include:

Chemical Biology: N-nitroso compounds are known for their biological activity, often stemming from their ability to act as alkylating agents. nih.gov Investigating the interactions of N-methyl-4-nitro-N-nitrosobenzamide with biological macromolecules could provide insights into its potential as a biological probe or a lead compound in drug discovery. nih.gov

Computational Chemistry: Theoretical calculations can provide valuable insights into the structure, reactivity, and spectroscopic properties of N-methyl-4-nitro-N-nitrosobenzamide. nih.gov Computational modeling can aid in the design of new synthetic routes and predict the outcomes of unexplored reactions.

Environmental Science: Given the environmental presence and potential toxicity of some N-nitroso compounds, studying the environmental fate and degradation of N-methyl-4-nitro-N-nitrosobenzamide is crucial. mdpi.com This research would require expertise from environmental chemists and toxicologists.

Overcoming Synthetic and Characterization Complexities

A significant hurdle in the study of N-nitroso compounds is their inherent instability and the challenges associated with their synthesis and characterization. usp.org

Key challenges and future directions to address them include:

Instability: N-nitrosamides are generally more unstable than N-nitrosamines and can decompose under various conditions. usp.org Future work must focus on developing robust protocols for the synthesis, purification, and storage of N-methyl-4-nitro-N-nitrosobenzamide to ensure its integrity for further studies.

Characterization: The unambiguous characterization of N-nitroso compounds requires a combination of advanced analytical techniques. aquigenbio.comqascf.com Techniques such as high-resolution mass spectrometry and various NMR spectroscopic methods will be essential to confirm the structure and purity of N-methyl-4-nitro-N-nitrosobenzamide. aquigenbio.com The development of sensitive and specific analytical methods for its detection and quantification will also be a priority. nih.govnih.gov

Scale-up Synthesis: Moving from laboratory-scale synthesis to larger quantities presents significant challenges due to the potential hazards associated with N-nitroso compounds. The implementation of technologies like flow chemistry will be critical for the safe and efficient production of N-methyl-4-nitro-N-nitrosobenzamide on a larger scale. schenautomacao.com.br

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Benzamide, N-methyl-4-nitro-N-nitroso-, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Synthesis typically involves nitrosation of a precursor amine (e.g., N-methyl-4-nitrobenzamide) using nitrous acid or nitrosonium salts under controlled acidic conditions. To optimize yield and purity, parameters such as temperature (0–5°C), pH (1–3), and stoichiometric excess of nitrosating agents should be systematically tested . Characterization via HPLC or LC-MS is critical to identify and quantify byproducts like unreacted amines or over-nitrosated derivatives .

Q. How can the stability of Benzamide, N-methyl-4-nitro-N-nitroso- be assessed under varying storage conditions?

- Methodological Answer : Stability studies should evaluate degradation kinetics under factors like temperature (e.g., 4°C vs. room temperature), light exposure, and pH. Use accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling. Analytical techniques such as NMR and FTIR can detect structural changes, while mass spectrometry identifies degradation products (e.g., denitrosation to N-methyl-4-nitrobenzamide) .

Q. What spectroscopic techniques are most effective for characterizing the nitroso group in this compound?

- Methodological Answer : UV-Vis spectroscopy (absorption near 250–300 nm for nitroso groups) and ¹H/¹³C NMR (chemical shifts for N–NO groups, typically δ 3.5–4.5 ppm for adjacent protons) are primary tools. Confirmatory analysis via X-ray crystallography or IR (N–O stretch ~1500 cm⁻¹) is recommended for ambiguous cases .

Advanced Research Questions

Q. How do cellular thiol concentrations influence the compound’s reactivity and potential genotoxicity?

- Methodological Answer : Thiols (e.g., glutathione) may enhance alkylation or DNA methylation by nitroso compounds via nucleophilic activation. Design in vitro assays with varying thiol levels (e.g., 0–10 mM GSH) to measure DNA adduct formation (e.g., O⁶-methylguanine) using LC-MS/MS. Compare results with controls lacking thiols to isolate their role .

Q. What experimental approaches resolve contradictions in reported carcinogenic potencies of N-nitroso derivatives?

- Methodological Answer : Discrepancies may arise from metabolic activation differences across models. Use comparative studies in cell lines (e.g., rodent vs. human hepatocytes) with CYP450 inhibitors to assess metabolic pathways. Pair with in vivo rodent models (dose-response over 12–24 months) and quantify tumor incidence via histopathology .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as DNA repair enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from DFT-optimized geometry) and enzyme crystal structures (e.g., O⁶-alkylguanine-DNA alkyltransferase). Validate predictions with mutagenicity assays (Ames test) and enzyme activity inhibition studies .

Q. What strategies mitigate challenges in detecting low-concentration N-nitroso metabolites in biological matrices?

- Methodological Answer : Employ high-sensitivity LC-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N-nitroso analogs). Optimize sample preparation via solid-phase extraction (C18 columns) and derivatization (e.g., pentafluorobenzylation) to enhance ionization efficiency. Limit of detection (LOD) validation in plasma/tissue homogenates is critical .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., varying LD₅₀ values), cross-validate assays using standardized protocols (OECD guidelines) and harmonize test systems (e.g., same species/strain).

- Advanced Synthesis : For regioselective nitrosation, consider micellar catalysis or ionic liquid solvents to improve reaction control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.